5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of 5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound is thought to interact with cellular targets such as DNA, proteins, and enzymes, leading to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. It has been shown to selectively bind to metal ions such as copper and zinc, leading to changes in its fluorescence properties.
Advantages and Limitations for Lab Experiments
5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. The compound has been extensively studied for its biological activities and has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. However, there are also some limitations to its use in lab experiments. The compound is relatively expensive, and its mechanism of action is not fully understood. Further studies are needed to elucidate its biological effects and potential clinical applications.
Future Directions
There are several future directions for research on 5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its mechanism of action and cellular targets. Further studies are needed to elucidate its biochemical and physiological effects and potential clinical applications. The compound's potential use as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation. Overall, this compound has significant potential for various applications in scientific research.
Synthesis Methods
The synthesis of 5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzaldehyde, 1-naphthol, and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and dehydration, to yield the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. The compound has been used in various in vitro and in vivo studies to elucidate its mechanism of action and biological effects.
properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)15-10-8-14(9-11-15)19-20-18(26-21-19)12-25-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGKIAOADZNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.